molecular formula C6H13N3O3 B056753 Ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate CAS No. 113274-26-3

Ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate

Cat. No. B056753
M. Wt: 175.19 g/mol
InChI Key: SKTSRPYOEYXHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate, commonly known as Aldicarb, is a carbamate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1960s and has since been used extensively to protect crops such as cotton, peanuts, and potatoes. Aldicarb is a highly potent insecticide that acts on the nervous system of insects, causing paralysis and death.

Mechanism Of Action

Aldicarb acts on the nervous system of insects by inhibiting the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. When Aldicarb inhibits the activity of acetylcholinesterase, acetylcholine accumulates in the nervous system, causing overstimulation and paralysis of the insect.

Biochemical And Physiological Effects

Aldicarb has been shown to have both acute and chronic effects on the environment and human health. Acute exposure to Aldicarb can cause symptoms such as nausea, vomiting, and convulsions. Chronic exposure to Aldicarb has been linked to neurological disorders, reproductive problems, and cancer.

Advantages And Limitations For Lab Experiments

Aldicarb is a highly potent insecticide that is effective against a wide range of pests. It is also relatively easy to use and can be applied in small amounts. However, Aldicarb is highly toxic and requires careful handling to prevent exposure to humans and the environment. It is also expensive and may not be suitable for use in all laboratory experiments.

Future Directions

There are several future directions for research on Aldicarb. One area of research is the development of more environmentally friendly insecticides that are less toxic to humans and the environment. Another area of research is the investigation of the long-term effects of Aldicarb exposure on human health. Finally, research could be conducted to investigate the effects of Aldicarb on different species of insects and the potential for resistance to develop.
Conclusion
In conclusion, Aldicarb is a highly potent insecticide that has been extensively studied for its insecticidal properties. It acts on the nervous system of insects by inhibiting the activity of the enzyme acetylcholinesterase. Aldicarb has both acute and chronic effects on the environment and human health. While it is effective against a wide range of pests, it is highly toxic and requires careful handling. Future research could focus on the development of more environmentally friendly insecticides, investigation of the long-term effects of Aldicarb exposure on human health, and investigation of the effects of Aldicarb on different species of insects.

Synthesis Methods

Aldicarb can be synthesized by reacting methyl isocyanate with ethylene glycol. The resulting product is then reacted with ethyl alcohol to form Aldicarb. The synthesis process is complex and requires careful handling of the chemicals involved.

Scientific Research Applications

Aldicarb has been extensively studied for its insecticidal properties. It has been used in many scientific studies to investigate the effects of insecticides on the environment and human health. Aldicarb is also used in laboratory experiments to study the effects of insecticides on different species of insects.

properties

CAS RN

113274-26-3

Product Name

Ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate

Molecular Formula

C6H13N3O3

Molecular Weight

175.19 g/mol

IUPAC Name

ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate

InChI

InChI=1S/C6H13N3O3/c1-3-12-6(11)9(2)8-7-4-5-10/h10H,3-5H2,1-2H3

InChI Key

SKTSRPYOEYXHMU-UHFFFAOYSA-N

SMILES

CCOC(=O)N(C)N=NCCO

Canonical SMILES

CCOC(=O)N(C)N=NCCO

synonyms

2-Triazene-1-carboxylic acid, 3-(2-hydroxyethyl)-1-methyl-, ethyl ester

Origin of Product

United States

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